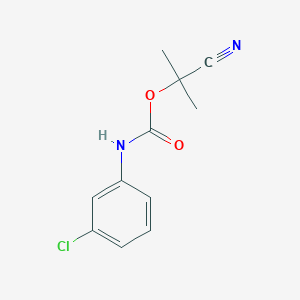![molecular formula C15H23NO2 B3854406 1-{2-[2-(4-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3854406.png)
1-{2-[2-(4-methylphenoxy)ethoxy]ethyl}pyrrolidine
Übersicht
Beschreibung
1-{2-[2-(4-methylphenoxy)ethoxy]ethyl}pyrrolidine, also known as MPPEP, is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). This compound has been of great interest in scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
1-{2-[2-(4-methylphenoxy)ethoxy]ethyl}pyrrolidine acts as a selective antagonist of the mGluR5 receptor, which is a key modulator of glutamate signaling in the brain. By blocking the activity of this receptor, 1-{2-[2-(4-methylphenoxy)ethoxy]ethyl}pyrrolidine can alter the balance of excitatory and inhibitory neurotransmission, leading to therapeutic effects in various disorders.
Biochemical and Physiological Effects
In addition to its effects on glutamate signaling, 1-{2-[2-(4-methylphenoxy)ethoxy]ethyl}pyrrolidine has been shown to modulate other neurotransmitter systems, including dopamine and serotonin. These effects may contribute to its therapeutic potential in various disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-{2-[2-(4-methylphenoxy)ethoxy]ethyl}pyrrolidine has several advantages for use in laboratory experiments, including its selectivity for mGluR5 and its ability to cross the blood-brain barrier. However, its limited solubility and potential for off-target effects should be taken into consideration.
Zukünftige Richtungen
May include the development of more selective and potent mGluR5 antagonists, as well as the investigation of 1-{2-[2-(4-methylphenoxy)ethoxy]ethyl}pyrrolidine's effects on other neurotransmitter systems. Additionally, clinical trials are needed to determine the safety and efficacy of 1-{2-[2-(4-methylphenoxy)ethoxy]ethyl}pyrrolidine in humans.
Wissenschaftliche Forschungsanwendungen
1-{2-[2-(4-methylphenoxy)ethoxy]ethyl}pyrrolidine has been extensively studied in preclinical models of various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. In these studies, 1-{2-[2-(4-methylphenoxy)ethoxy]ethyl}pyrrolidine has been shown to modulate glutamate signaling and improve behavioral outcomes.
Eigenschaften
IUPAC Name |
1-[2-[2-(4-methylphenoxy)ethoxy]ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-14-4-6-15(7-5-14)18-13-12-17-11-10-16-8-2-3-9-16/h4-7H,2-3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUBPSPOFVTVBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5466763 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B3854345.png)




![ethyl {[3-(aminocarbonyl)-4-chlorophenyl]hydrazono}(cyano)acetate](/img/structure/B3854377.png)
![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3854379.png)
![N'-[4-(dipropylamino)benzylidene]-3-nitrobenzohydrazide](/img/structure/B3854381.png)
![4-({4-[(2,4-dinitrophenyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B3854389.png)
![1-[4-(3-methylbutoxy)benzoyl]proline](/img/structure/B3854394.png)



